REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:19]([N:21]2[CH2:26][CH2:25][N:24]([CH2:27][CH3:28])[CH2:23][CH2:22]2)=[O:20])[CH:5]=[C:6]([F:18])[C:7]=1[NH:8]CC1C=CC(OC)=CC=1.C(O)(=O)C>CO.[Pd]>[NH2:8][C:7]1[C:6]([F:18])=[CH:5][C:4]([C:19]([N:21]2[CH2:22][CH2:23][N:24]([CH2:27][CH3:28])[CH2:25][CH2:26]2)=[O:20])=[CH:3][C:2]=1[F:1]
|
Name
|
[3,5-difluoro-4-(4-methoxy-benzylamino)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone
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Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1NCC1=CC=C(C=C1)OC)F)C(=O)N1CCN(CC1)CC
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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[Pd]
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Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Type
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CUSTOM
|
Details
|
by stirring for 24 hours under a hydrogen gas atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
by further stirring for 17 hours at room temperature
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Duration
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17 h
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Type
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FILTRATION
|
Details
|
This was filtered through Celite
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This was purified by silica gel column chromatography (dichloromethane/methanol=100/1 to 10/1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1F)C(=O)N1CCN(CC1)CC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.42 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |